

C.I. 11855 (Disperse Yellow 3): A Physicochemical Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Yellow 3

Cat. No.: B124930

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of the monoazo dye C.I. 11855, also known as **Disperse Yellow 3**. The following sections detail its chemical and physical properties, the experimental protocols for their determination, and relevant biological pathway interactions.

Physicochemical Data Summary

The quantitative physicochemical properties of C.I. 11855 are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Identity		
IUPAC Name	N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide	[1]
CAS Number	2832-40-8	[2]
C.I. Name	Disperse Yellow 3, 11855	[2]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[2]
Molecular Weight	269.30 g/mol	[1][2]
Physical Properties		
Appearance	Yellow powder	[2]
Melting Point	192-195 °C (decomposes)	[3]
Water Solubility	1.5-6.1 mg/L at 60°C	[3]
Solubility in Organic Solvents		
Ethanol	Soluble	[2]
Acetone	Soluble	[2]
Benzene	Soluble	[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of C.I. 11855 are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.

Determination of Melting Point

The melting point of C.I. 11855 is determined using the capillary method as described in the OECD Guideline 102.[2][4][5][6]

Apparatus:

- Melting point apparatus with a heated metal block or liquid bath
- Capillary tubes (thin-walled, sealed at one end)
- Thermometer with appropriate range and accuracy
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the dry C.I. 11855 powder is finely ground using a mortar and pestle.
- **Capillary Tube Filling:** The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted at the sealed end by tapping the tube on a hard surface. The sample column should be approximately 3 mm high.
- **Measurement:** The filled capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 3 °C/min until it is about 10 °C below the expected melting point.
- The heating rate is then reduced to a maximum of 1 °C/min.
- The temperature at which the substance begins to melt (initial melting point) and the temperature at which the substance is completely molten (final melting point) are recorded. The melting range is reported. Given that C.I. 11855 decomposes, the temperature at which decomposition is observed is also noted.^[3]

Determination of Solubility

The solubility of C.I. 11855 in water and organic solvents can be determined using a standardized flask method.

Apparatus:

- Erlenmeyer flasks with stoppers
- Analytical balance
- Constant temperature water bath or shaker
- Centrifuge
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** A saturated solution is prepared by adding an excess amount of C.I. 11855 to a known volume of the solvent (e.g., water, ethanol, acetone) in an Erlenmeyer flask.
- **Equilibration:** The flasks are sealed and agitated in a constant temperature bath (e.g., 25 °C or 60 °C for water solubility) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
- **Phase Separation:** The suspension is centrifuged to separate the undissolved solid from the saturated solution.
- **Analysis:** A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of a previously established calibration curve.
- The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_{max}) for C.I. 11855.
- The concentration of the dye in the saturated solution is calculated from the calibration curve, and the solubility is expressed in mg/L or g/100 mL.

UV-Vis Spectroscopic Analysis

The absorption spectrum of C.I. 11855 is determined to identify its λ_{max} , which is crucial for quantitative analysis.

Apparatus:

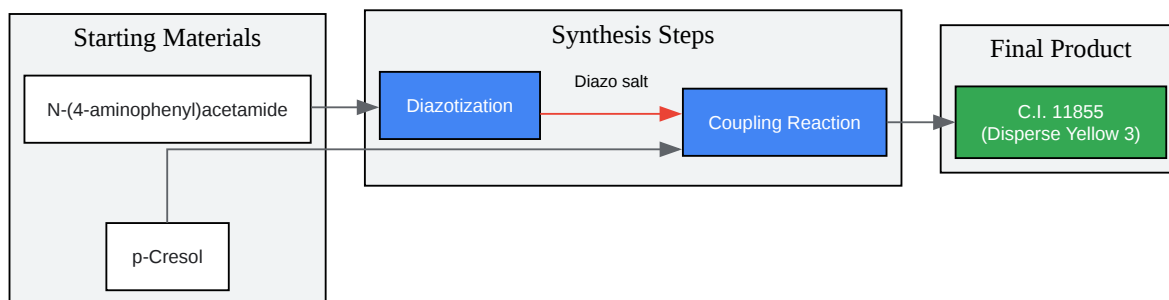
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Appropriate solvent (e.g., ethanol)

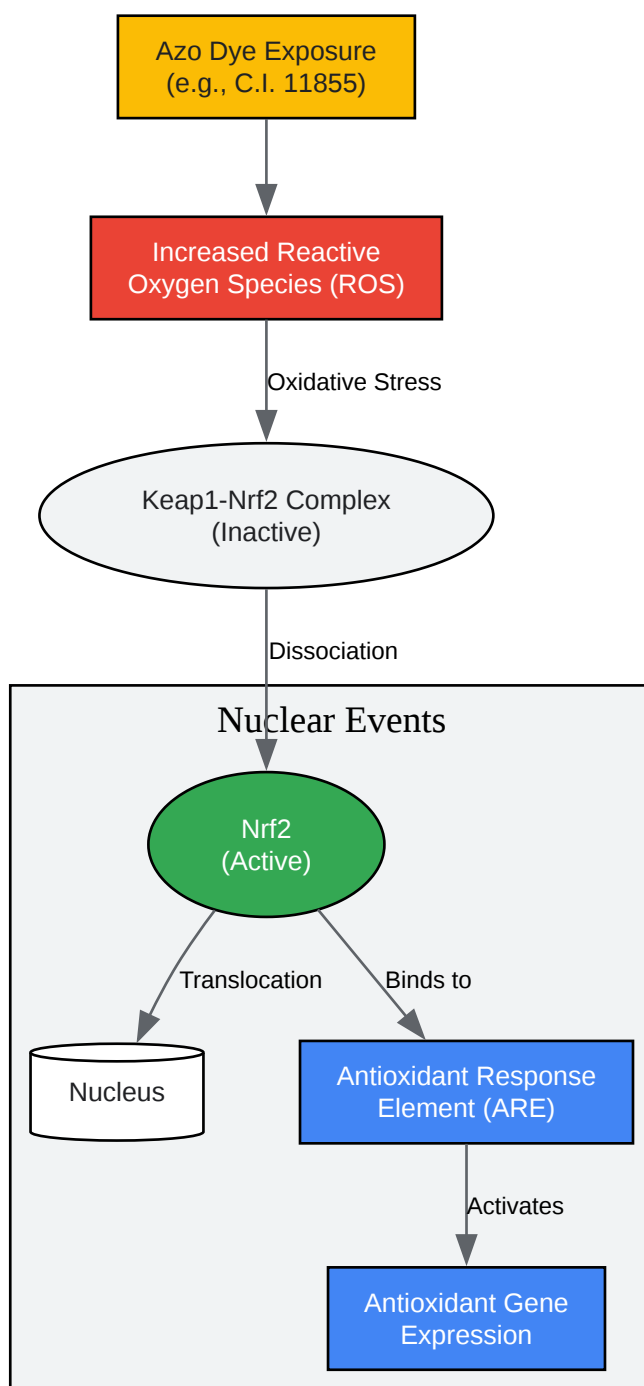
Procedure:

- **Solution Preparation:** A dilute stock solution of C.I. 11855 is prepared in a suitable solvent (e.g., ethanol) by accurately weighing the dye and dissolving it in a known volume of the solvent. A series of dilutions are then prepared from the stock solution.
- **Blank Measurement:** The spectrophotometer is calibrated using a cuvette filled with the pure solvent as a blank.
- **Spectral Scan:** The absorbance of a dilute solution of C.I. 11855 is measured over a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength at which the maximum absorbance occurs is identified as λ_{max} .
- **Calibration Curve:** The absorbance of each of the standard solutions is measured at the determined λ_{max} . A calibration curve of absorbance versus concentration is then plotted.

Visualizations

The following diagrams illustrate the manufacturing workflow of C.I. 11855 and a relevant biological signaling pathway associated with azo dyes.





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- To cite this document: BenchChem. [C.I. 11855 (Disperse Yellow 3): A Physicochemical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124930#c-i-11855-physicochemical-characteristics]

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